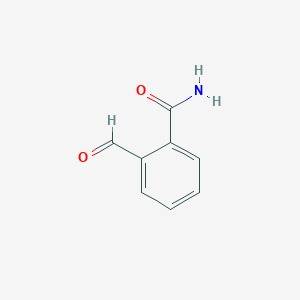

2-Formylbenzamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-formylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-8(11)7-4-2-1-3-6(7)5-10/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZCBYJEVMKIDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573392 | |

| Record name | 2-Formylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87963-75-5 | |

| Record name | 2-Formylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-formylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the 2 Formylbenzamide Moiety in Organic Synthesis and Transformations

The 2-Formylbenzamide moiety, characterized by an aldehyde and an amide group positioned ortho to each other on a benzene (B151609) ring, is a highly valuable building block in the field of organic synthesis. This unique structural arrangement allows for a diverse range of chemical reactions, making it a versatile precursor for more intricate molecular architectures.

The reactivity of this compound is largely dictated by the interplay between its two functional groups. The formyl group is susceptible to nucleophilic addition reactions, while the amide functionality can participate in various coupling and cyclization processes. This dual reactivity is the key to its utility in constructing a variety of important chemical structures.

A particularly notable application of this compound is in the synthesis of N-substituted isoindolinones. researchgate.netrsc.org These heterocyclic compounds possess a γ-lactam skeleton and have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antibacterial, and anxiolytic properties. researchgate.net The synthesis often involves a tandem reaction where an amine reacts with the formyl group of a 2-formylbenzonitrile, followed by an intramolecular cyclization to form the isoindolinone ring. mdpi.com

Furthermore, the formyl group can be transformed into other functionalities, expanding the synthetic utility of the this compound scaffold. For instance, it can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. These transformations are crucial for developing new compounds with desired biological or material properties.

Current Research Trajectories and Scope in Advanced Chemical Science

Contemporary research on 2-Formylbenzamide is vibrant and multifaceted, with a strong focus on developing novel synthetic methodologies and exploring its application in medicinal chemistry and materials science.

One significant research trajectory involves the development of more efficient and sustainable methods for the synthesis of this compound and its derivatives. This includes the exploration of catalytic systems, such as those based on transition metals, to facilitate its formation. For example, a method for synthesizing 2-Formylbenzamides from an N-phthalimidoyl sulfoximine (B86345) under mild conditions has been reported. researchgate.net This reaction proceeds via an unprecedented variant of the McFadyen-Stevens reaction and provides access to a wide range of 2-formyl benzamides in good to high yields. researchgate.net

Another active area of investigation is the use of this compound as a precursor for the synthesis of complex heterocyclic compounds. Researchers are continuously exploring new reaction pathways to construct novel ring systems with potential biological activity. For instance, chiral bifunctional organocatalysts have been successfully employed for the enantioselective synthesis of 3-substituted isoindolinones from 2-formylarylnitriles. rsc.org

In the realm of medicinal chemistry, this compound derivatives are being investigated as potential therapeutic agents. The ability to readily modify its structure allows for the creation of libraries of compounds for screening against various biological targets. For example, derivatives of this compound have been explored as inhibitors of enzymes implicated in diseases like tuberculosis. nih.gov

The application of this compound extends to the field of bioconjugation. For instance, 4-formylbenzamide (B2918280) (an isomer of this compound) has been utilized in hydrazone-based crosslinking technology for the conjugation of biomolecules. interchim.frnih.gov This highlights the potential for the formylbenzamide scaffold in developing advanced biomaterials and diagnostic tools.

Evolution of Research Perspectives on 2 Formylbenzamide Chemistry

Direct Synthesis Strategies

Direct synthetic routes to 2-formylbenzamides offer straightforward approaches to this class of compounds. These methods often involve the transformation of readily available starting materials through oxidative or rearrangement reactions.

Oxidative Decarboxylation Protocols

Oxidative decarboxylation provides a direct method for synthesizing N-formylbenzamides from N-aroylglycines. researchgate.net One effective protocol utilizes a catalytic amount of silver(I) and ammonium persulfate as an oxidant in a biphasic system of chloroform (B151607) and water. researchgate.net This method has been shown to produce N-formylbenzamides in moderate to good yields. researchgate.net For instance, the reaction of N-benzoylglycine yields N-formylbenzamide. researchgate.net However, this method is not without its limitations, as attempts to use N-benzoylalanine were unsuccessful. researchgate.net

Another approach involves the oxidative decarboxylation of N-acyl amino acids using a combination of silver(I), copper(II), and ammonium persulfate in water at room temperature. organic-chemistry.orgresearchgate.net This system can generate imides in yields ranging from 24-89%. researchgate.net Interestingly, when N-benzoylvaline and N-benzoylleucine are used as substrates, the reaction produces N-formylbenzamide, which is thought to result from the oxidative cleavage of an enamide intermediate. organic-chemistry.orgresearchgate.net

A more refined and scalable version of this oxidative decarboxylation has been developed, using hippuric acid as a starting material. orgsyn.org This procedure employs catalytic amounts of copper(II) sulfate (B86663) pentahydrate and silver(I) nitrate (B79036) with ammonium persulfate in a water-dichloromethane mixture. orgsyn.org The biphasic solvent system helps to keep the starting material and product in solution while controlling foaming. orgsyn.org This method is robust and can be performed in a flask open to the atmosphere. orgsyn.org

Table 1: Selected Yields from Oxidative Decarboxylation of N-Aroylglycines

| Starting Material | Product | Yield (%) |

|---|---|---|

| N-Benzoylglycine | N-Formylbenzamide | 68 |

| N-(4-Chlorobenzoyl)glycine | N-(4-Chlorobenzoyl)formamide | 75 |

| N-(4-Methylbenzoyl)glycine | N-(4-Methylbenzoyl)formamide | 72 |

| N-(4-Methoxybenzoyl)glycine | N-(4-Methoxybenzoyl)formamide | 65 |

| N-(4-Nitrobenzoyl)glycine | N-(4-Nitrobenzoyl)formamide | 58 |

Data sourced from Huang and Zhang's work on the synthesis of N-formylbenzamides. researchgate.net

Modified McFadyen-Stevens Reaction Pathways

The McFadyen-Stevens reaction, traditionally a base-catalyzed thermal decomposition of acylsulfonylhydrazides to aldehydes, has been modified to provide a versatile route to 2-formylbenzamides. researchgate.netwikipedia.org A notable modification involves the aminolysis of an N-phthalimidoyl sulfoximine (B86345) under mild conditions. researchgate.net This reaction proceeds through an unprecedented variant of the McFadyen-Stevens reaction to furnish a wide array of 2-formylbenzamides in good to high yields. researchgate.net The reaction is typically carried out in acetonitrile (B52724) at 50°C. researchgate.net

This modified pathway has demonstrated broad substrate scope with respect to various amines, including those found in drug-like molecules. researchgate.net For example, the reaction of the N-phthalimidoyl sulfoximine with a range of primary and secondary amines produces the corresponding 2-formylbenzamides in yields often exceeding 60%. researchgate.net

Another modification of the McFadyen-Stevens reaction enables the synthesis of both aliphatic and aromatic aldehydes from N,N-acylsulfonyl hydrazides using an imidazole-trimethylsilylimidazole combination, avoiding harsh alkaline conditions. rsc.org This approach has been optimized and its mechanism investigated through DFT calculations, suggesting the involvement of an acyl diazene (B1210634) and a hydroxy carbene as intermediates. rsc.org While not directly applied to this compound in the provided literature, this methodology presents a potential pathway.

Table 2: Synthesis of 2-Formylbenzamides via Modified McFadyen-Stevens Reaction

| Amine | Product | Yield (%) |

|---|---|---|

| Benzylamine | N-Benzyl-2-formylbenzamide | 83 |

| (R)-1-Phenylethylamine | N-((R)-1-Phenylethyl)-2-formylbenzamide | 78 |

| Aniline | N-Phenyl-2-formylbenzamide | 64 |

| 4-Fluoroaniline | N-(4-Fluorophenyl)-2-formylbenzamide | 75 |

| Morpholine | (2-Formylphenyl)(morpholino)methanone | 81 |

Data sourced from Tu, Shi, and Bolm's research on this compound synthesis. researchgate.net

Nucleophilic Acylation and Formylation Approaches

Nucleophilic acyl substitution is a fundamental reaction for the synthesis of carboxylic acid derivatives, including amides. libretexts.orglibretexts.org These reactions typically proceed through an addition-elimination mechanism involving a tetrahedral intermediate. libretexts.org While general in nature, specific applications leading directly to this compound are less commonly detailed as a primary synthetic route in the provided sources.

However, related formylation reactions of amines are well-established. researchgate.netresearchgate.net For instance, various catalysts have been employed for the N-formylation of amines using formic acid. researchgate.net One approach describes a substrate-controlled selective reaction for the acylation of the N1 atom of quinazolinones with aldehydes to prepare 2-benzamido-N-formylbenzamide derivatives. researchgate.net This reaction proceeds under inexpensive metal catalysis and provides access to a variety of N-arylformyl derivatives in moderate to excellent yields. researchgate.net Another catalyst-free method involves the regioselective hydrated ring-opening and formylation of quinazolinones. researchgate.net

Catalyst-Free Transamidation Methods

Transamidation, the reaction between an amide and an amine to form a new amide, can be a powerful tool for amide synthesis. organic-chemistry.org Catalyst-free protocols for transamidation have been developed, offering advantages in terms of cost, reduced metal waste, and simplified purification. researchgate.net

One such method describes the transamidation of weakly nucleophilic aromatic amines with formamide (B127407) derivatives. researchgate.net This strategy is notable for not requiring any catalysts or promoters and is scalable. researchgate.net Another simple and metal-free protocol enables the chemoselective transamidation of activated secondary amides in ethanol (B145695) under mild conditions. organic-chemistry.org This method tolerates a wide range of amines, including amino acids and amino alcohols, and has also been successfully applied in water. organic-chemistry.org

Furthermore, carbon dioxide has been shown to act as a traceless catalyst to promote transamidation reactions. organic-chemistry.org In a different catalyst-free approach, the reductive formylation of carbon dioxide with sodium borohydride (B1222165) can generate formoxyborohydride species in situ, which can then N-formylate amines. nih.gov This method is particularly effective in formamide-based solvents. nih.gov

Advanced Synthetic Approaches to Functionalized 2-Formylbenzamides

The synthesis of functionalized 2-formylbenzamides, particularly those with specific stereochemistry, requires more advanced synthetic strategies. These routes are crucial for the preparation of chiral molecules with potential applications in catalysis and medicinal chemistry.

Stereoselective and Enantioselective Routes

Stereoselective synthesis aims to preferentially form one stereoisomer over another. msu.edu In the context of 2-formylbenzamides, this can involve the use of chiral auxiliaries or catalysts to control the formation of new stereocenters.

One example involves the condensation of 2-formylbenzamides and N,N-dialkyl-2-formyl-1-naphthamides with (-)-ephedrine to produce oxazolidines. researchgate.net This reaction proceeds with the creation of a new chiral center, and the oxazolidine (B1195125) can then be used in subsequent stereoselective reactions.

The development of biocatalytic methods has also provided powerful tools for enantioselective synthesis. acs.org Strategies such as kinetic resolution, desymmetrization, and dynamic kinetic resolution using enzymes like lipases have been successfully applied to the synthesis of atropisomeric compounds, which possess axial chirality. acs.org While not directly exemplified for 2-formylbenzamides in the provided literature, these approaches represent a frontier in the stereoselective synthesis of chiral amides.

Furthermore, metal-free stereoselective methods for the synthesis of functionalized enamides from alkenes have been developed. nih.gov These reactions can proceed through a cascade mechanism to generate enamides with high regio- and stereoselectivity. nih.gov The principles of asymmetric induction are central to these advanced synthetic routes, where a chiral feature in the substrate, reagent, or catalyst directs the formation of a specific enantiomer or diastereomer. msu.edu

Chiral Auxiliary-Mediated Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. rsc.org This strategy is effective but requires stoichiometric amounts of the auxiliary and additional steps for its attachment and removal. ub.eduyork.ac.uk

One of the earliest examples of using a chiral auxiliary for the asymmetric synthesis of isoindolinone precursors involved the condensation of 2-formylbenzoic acid with (R)-phenylglycinol. chim.it This reaction yielded a tricyclic γ-lactam as a single diastereoisomer, demonstrating excellent stereochemical control. chim.it A more direct application involves the reaction of N,N-dialkyl-2-formylbenzamides with (−)-ephedrine, a readily available chiral auxiliary. researchgate.netsigmaaldrich.com This condensation, typically conducted in refluxing toluene, produces chiral oxazolidines with a high degree of diastereoselectivity. researchgate.net The stereochemical bias is induced by the existing chiral centers of the ephedrine (B3423809) molecule, which guide the approach of the reacting groups. blogspot.com

| Substrate | Chiral Auxiliary | Product | Diastereomeric Ratio (d.r.) | Reference |

| N,N-Dialkyl-2-formylbenzamide | (-)-Ephedrine | Chiral Oxazolidine | High | researchgate.net |

| 2-Formylbenzoic acid | (R)-Phenylglycinol | Tricyclic γ-lactam | Single diastereoisomer | chim.it |

Dynamic Resolution Techniques

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This process combines three key elements: a chiral catalyst or reagent, a reaction that proceeds at different rates for the two enantiomers, and a rapid racemization of the starting material under the reaction conditions. wikipedia.orgrsc.org The racemization allows the less reactive enantiomer to continuously convert into the more reactive one, which is then consumed in the reaction, ultimately leading to a high yield of a single enantiomer. princeton.edu

The application of DKR to this compound derivatives is conceptually based on the tautomeric equilibrium between the open-chain aldehyde form and its cyclic hemiaminal, 3-hydroxyisoindolinone. chim.it This equilibrium provides the necessary pathway for racemization of the stereocenter at the 3-position. chim.itwikipedia.org If a chiral catalyst can selectively act on one of the enantiomers of 3-hydroxyisoindolinone (for instance, through acylation or reduction), the entire racemic mixture can be converted into a single enantiomer of the product. princeton.edu

For a DKR process to be efficient, the rate of racemization should be comparable to or faster than the rate of reaction of the faster-reacting enantiomer. princeton.edu While specific and broadly applied DKR protocols for this compound itself are not extensively documented, the principle has been successfully applied in related systems, such as the dynamic kinetic resolution of azalactones, demonstrating its potential for the synthesis of complex chiral heterocycles. rsc.org

Organocatalytic and Metal-Catalyzed Syntheses

Catalytic methods, using either small organic molecules (organocatalysis) or transition metal complexes, represent the forefront of asymmetric synthesis. chim.itscienceopen.com These approaches are highly efficient, often requiring only small amounts of the chiral catalyst to generate large quantities of enantiomerically enriched product. ub.edu

Organocatalytic Syntheses

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. scienceopen.com In the context of this compound analogs, bifunctional organocatalysts have proven particularly effective. These catalysts possess both a basic site (e.g., a tertiary amine) to activate the nucleophile and a hydrogen-bond-donating group (e.g., a thiourea (B124793) or squaramide) to activate the electrophile and control the stereochemistry. mdpi.com

A notable example is the asymmetric synthesis of an isoindolinone-pyrazole hybrid from an α-amidosulfone derived from 2-formylbenzoate. mdpi.com This reaction employs Takemoto's bifunctional thiourea catalyst, which not only provides high enantioselectivity in the initial Mannich reaction but also facilitates the subsequent cyclization step. mdpi.com Similarly, bifunctional phase-transfer catalysts, such as trans-1,2-cyclohexane diamine-based ammonium salts, have been used in the asymmetric cascade reaction of 2-cyanobenzaldehyde (B126161) to afford key chiral isoindolinone intermediates with high enantiomeric excess. beilstein-journals.org

| Substrate | Catalyst | Nucleophile | Product | Yield | Enantiomeric Excess (ee) | Reference |

| α-Amidosulfone from 2-formylbenzoate | Takemoto's Catalyst | Acetylacetone | Isoindolinone-pyrazole hybrid | 70% | 90% | mdpi.com |

| α-Amidosulfone from 2-formylbenzoate | Takemoto's Catalyst | Dibenzylamine | 3-(Aminal)-isoindolinone | 83% | 72% | mdpi.com |

Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful and versatile methods for constructing complex molecular architectures from simple precursors. mdpi.com Recent advances in the synthesis of isoindolinones from benzamide (B126) derivatives often involve C-H bond activation and functionalization. snnu.edu.cnnih.gov Chiral rhodium(III) complexes bearing a pentamethylcyclopentadienyl (Cp*) ligand have been used to catalyze the oxidative C-H olefination of benzamides with alkenes, followed by cyclization to form substituted isoindolinones. nih.gov

The development of chiral cyclopentadienyl (B1206354) (Cpx) ligands has enabled highly enantioselective transformations. snnu.edu.cn For instance, iridium or rhodium catalysts paired with chiral Cpx ligands can achieve the asymmetric synthesis of isoindolinone scaffolds through directed C-H bond activation and annulation reactions. snnu.edu.cn Another powerful strategy is the palladium-catalyzed asymmetric intramolecular dearomatization of N-tethered indoles, which furnishes complex polycyclic isoindolinone-fused structures with excellent enantioselectivity. nih.gov These methods provide direct access to valuable chiral compounds that would be difficult to obtain through other means. nih.gov

| Reaction Type | Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Reductive Heck | Pd(OAc)₂ / (R)-BINAP | C2-Substituted Indole | Chiral Polycyclic Isoindolinone | High | Excellent | nih.gov |

| Asymmetric Dearomatization | Pd(dba)₂ / (S)-SEGPHOS | N-Aryl Pyrrole | Pyrroline-fused Isoindolinone | Moderate-High | Good | nih.gov |

| Oxidative C-H Olefination | [RhCp*Cl₂]₂ / Ag₂CO₃ | Benzamide | Substituted Isoindolinone | N/A | (Achiral) | nih.gov |

Intermolecular Reactivity of the this compound Core

The external reactivity of this compound is dominated by reactions targeting its two primary functional groups: the aldehyde and the amide. These sites can react independently or in concert to build more complex molecular architectures.

The aldehyde group of this compound readily participates in condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a cornerstone of organic chemistry, involving the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. masterorganicchemistry.comnumberanalytics.com The formation of imines is often reversible and can be catalyzed by acid or promoted by methods that remove water from the reaction mixture. masterorganicchemistry.comaip.org

Microwave irradiation has been shown to be a highly effective method for synthesizing imine derivatives from formylbenzamides, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods. analis.com.my For instance, the condensation of N-(4,6-dimethylpyridin-2-yl)-4-formylbenzamide with 4-amino-2-methylbenzoic acid demonstrates the efficiency of microwave-assisted synthesis. analis.com.my

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating (Reflux in Acetone) | 5 hours | 78% |

| Microwave Irradiation (360 W) | 5 minutes | 85% |

This rapid and high-yielding synthesis underscores the utility of the formyl group in this compound as a handle for constructing larger molecules through imine linkages. analis.com.my

The functional groups of this compound can be chemically transformed into other valuable moieties like nitriles and alkynes, further expanding its synthetic utility.

Nitrile Formation: A standard and efficient method to convert an aldehyde into a nitrile involves a two-step process. First, the aldehyde is reacted with hydroxylamine (B1172632) to form an aldoxime. Subsequent dehydration of the aldoxime, often using reagents like acetic anhydride, thionyl chloride, or under catalytic conditions, yields the corresponding nitrile. organic-chemistry.org This established methodology is directly applicable to this compound to produce 2-cyanobenzamide. The hydration of nitriles to amides is a well-documented reverse process, and ruthenium-based catalysts have been used effectively for the hydration of various benzonitriles to their corresponding benzamides. rsc.org

Alkyne Formation: Converting the formyl group into an alkyne is a more complex, multi-step process. A common strategy involves the initial reduction of the aldehyde to a primary alcohol. This alcohol can then be transformed into a vicinal or geminal dihalide, typically by dehydration to an alkene followed by halogenation. chemistrysteps.comlibretexts.org The resulting dihalide undergoes double dehydrohalogenation upon treatment with a strong base, such as sodium amide (NaNH₂), to generate the alkyne triple bond. masterorganicchemistry.comlibretexts.org This sequence provides a plausible, albeit indirect, route from this compound to a 2-ethynylbenzamide (B1396099) derivative.

Direct C-H functionalization is a powerful tool in modern organic synthesis that allows for the modification of C-H bonds without pre-functionalization. mt.com In this compound, both the amide and formyl groups can act as directing groups in metal-catalyzed C-H activation reactions, guiding the functionalization to specific positions on the aromatic ring. organic-chemistry.org

The amide group is a well-established directing group for ortho-metalation. This would typically direct functionalization to the C3 position of the benzamide ring. The formyl group can also exhibit directing capabilities. The interplay of these two groups can be leveraged to achieve regioselective C-C, C-N, or C-O bond formation on the aromatic core, providing a streamlined route to substituted benzamide derivatives. Strategies often employ transition metals like palladium, rhodium, or ruthenium to facilitate the cleavage of a specific C-H bond and its subsequent coupling with a reaction partner. mt.com

The amide nitrogen of this compound derivatives can undergo selective acylation. Research has shown that N-arylformyl derivatives can be accessed through a catalyst-free, regioselective hydrated ring-opening and subsequent acylation of quinazolinones. researchgate.net This reaction proceeds through the nucleophilic addition of a water molecule to the imine carbon of the quinazolinone ring, followed by ring-opening and acylation. researchgate.net

Furthermore, a substrate-controlled selective reaction has been developed for the acylation of quinazolinones with aldehydes, catalyzed by inexpensive metals, to prepare 2-benzamido-N-formylbenzamide derivatives in moderate to excellent yields. researchgate.net This method provides a direct route to complex acylated structures derived from the this compound core.

| Starting Quinazolinone | Starting Aldehyde | Product | Yield |

|---|---|---|---|

| Quinazolinone | Benzaldehyde (B42025) | 2-Benzamido-N-formylbenzamide | Good to Excellent |

| Substituted Quinazolinones | Various Aldehydes | Substituted 2-Benzamido-N-formylbenzamides | Moderate to Excellent |

C-H Functionalization Strategies

Intramolecular Reactivity of this compound

The ortho-positioning of the aldehyde and amide groups facilitates unique intramolecular reactions, particularly under photochemical conditions, leading to the formation of novel heterocyclic systems.

The irradiation of 2-formylbenzamides with UV light can induce intramolecular reactions. rsc.org Specifically, the photolysis of 2-formylbenzamides has been shown to lead to the formation of amino lactones. rsc.org This transformation likely proceeds through an excited state intermediate, leading to a cyclization event between the formyl and amide functionalities.

In a related process, 2-formyl phenylalkeno-derivatives undergo a novel photochemical rearrangement in a benzene (B151609) solution when exposed to UV light, affording polysubstituted isochromanones. irispublishers.com Additionally, controlled radical cyclization cascades of related o-alkynylated benzamides can be initiated by photoredox catalysis, leading to complex heterocyclic products like isoquinoline-1,3,4(2H)-triones and 3-hydroxyisoindolin-1-ones. nih.gov These photochemical methods highlight the potential of the this compound scaffold to serve as a precursor for complex, polycyclic molecules through light-induced intramolecular cyclizations and rearrangements. researchgate.netchemrxiv.org

Elucidation of Reaction Mechanisms

The reactivity of this compound and its derivatives is a subject of detailed mechanistic investigations, employing a combination of computational and experimental techniques. These studies provide fundamental insights into the reaction pathways, the influence of non-covalent interactions, and the role of radical intermediates.

In the context of enantioselective synthesis, DFT calculations have been instrumental. For instance, in a reaction involving 2-formylbenzamides and a proline catalyst, computational studies suggested a direct propargylic substitution mechanism. rsc.org This proceeds through the formation of an in situ-generated azolium enolate, leading to a key centrally chiral allene (B1206475) acylazolium intermediate, which then undergoes sequential bi-directional heterocyclisation to form the final products. rsc.org

DFT has also been used to understand racemization processes. In one study, computational analysis was consistent with a racemization mechanism involving a 2H-thiopyran transition state, with a calculated energy barrier to enantiomerization that aligned with experimental observations of dynamic kinetic resolution at ambient temperatures. rsc.org

Furthermore, computational modeling helps to explain selectivity in various reactions. For example, in a copper-catalyzed intramolecular amidation of N-methyl-o-formylbenzamide to form N-methylphthalimide, DFT calculations were used to propose a Cu(II)/Cu(I) mechanism, offering an alternative to a classical Cu(III)/Cu(I) pathway and explaining the observed C-2 amidation selectivity. beilstein-journals.org

Theoretical investigations into condensation reactions, such as imine formation from N-(4,6-dimethylpyridin-2-yl)-4-formylbenzamide, have also been conducted. analis.com.my DFT calculations predicted the thermodynamic favorability of a reaction pathway where the synthesized imine acts as a template for its own formation through a ternary complex, driven by complementary recognition sites. analis.com.my

Table 1: Examples of Computational Studies on this compound Reactions

| Reaction Type | Key Findings from DFT Calculations | Reference |

| Enantioselective Aldol Addition | Elucidation of a direct propargylic substitution pathway via an azolium enolate intermediate. | rsc.org |

| Racemization | Identification of a 2H-thiopyran transition state and calculation of the energy barrier for enantiomerization. | rsc.org |

| Copper-Catalyzed Amidation | Proposal of a Cu(II)/Cu(I) catalytic cycle to explain C-2 amidation selectivity. | beilstein-journals.org |

| Imine Formation | Prediction of a thermodynamically favorable autocatalytic pathway involving a ternary complex. | analis.com.my |

Non-covalent interactions (NCIs), such as hydrogen bonding, play a critical role in directing the reactivity and stereoselectivity of reactions involving this compound and its derivatives. wikipedia.org These weak interactions can pre-organize reactants, stabilize transition states, and influence reaction pathways. wikipedia.orglnu.edu.cn

In organocatalysis, the strategic use of hydrogen bonding is a key principle. For example, in a chiral phosphoric acid (CPA)-catalyzed aminocyclisation involving ortho-formyl 1-naphthamides, the presence of a secondary amine in the ortho position of an N-aryl substituent was found to be crucial for stereocontrol. rsc.org This is attributed to hydrogen-bond interactions between the substrate and the CPA catalyst, which helps to organize the transition state and dictate the stereochemical outcome. rsc.org

The influence of hydrogen bonding extends to activating otherwise inert reactions. Research has shown that the reaction of sulfonamides or carboxamides with formamides can be driven by proton transfer induced by hydrogen bond interactions. lnu.edu.cn This concept of hydrogen bond-induced proton transfer highlights its potential as a key driving force in promoting chemical transformations. lnu.edu.cn

The formation of molecular complexes through hydrogen bonding can also dictate reaction outcomes. In the study of imine formation, the binding of reactants to a template molecule via reciprocal hydrogen bonding sites was shown by DFT calculations to form a stable ternary complex, facilitating the reaction. analis.com.my Spectroscopic and crystallographic analyses often provide direct evidence for these interactions, such as the intramolecular hydrogen bond observed between the amide N-H and the formyl oxygen in certain this compound derivatives. analis.com.my

Table 2: Influence of Non-Covalent Interactions on Reactivity

| Reaction | Role of Non-Covalent Interaction | Consequence | Reference |

| CPA-Catalyzed Aminocyclisation | Hydrogen bonding between substrate's secondary amine and catalyst. | Crucial for stereocontrol. | rsc.org |

| Amidine Synthesis | Hydrogen bond-induced proton transfer between amides and formamides. | Enables reaction of otherwise inert species. | lnu.edu.cn |

| Imine Formation | Reciprocal hydrogen bonding to form a ternary complex. | Template-directed synthesis. | analis.com.my |

Reactions involving this compound can also proceed through radical pathways, particularly under photochemical or redox conditions. A free radical is an atom or molecule that possesses an unpaired electron, making it highly reactive. wordpress.com Radical reactions typically occur in three phases: initiation, propagation, and termination. libretexts.org

The generation of radical intermediates from amide-containing molecules can be achieved through various methods. For instance, the addition of radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can completely inhibit a reaction, providing strong evidence for a radical mechanism. sioc.ac.cn

In the context of benzamides, radical intermediates have been proposed in several transformations. For example, the oxidative decarboxylation of N-aroylglycines can lead to N-formylbenzamides through radical intermediates. sioc.ac.cn Similarly, certain copper-catalyzed amidations are proposed to involve radical species generated with the help of an oxidant like tert-butyl peroxide. beilstein-journals.org

The formation of radical intermediates is often the first step in a reaction cascade. libretexts.org For example, in the pyrolysis of organic compounds, the initial homolytic cleavage of a bond results in the formation of two radicals, which can then undergo further reactions. While specific studies detailing radical pathways for this compound itself are specific to certain reaction conditions, the principles of radical chemistry are broadly applicable. For instance, the Sandmeyer reaction, a well-known process for aryl halide synthesis, is understood to involve free radical intermediates.

Mechanistic probing experiments are crucial for identifying the involvement of radicals. The complete inhibition of a reaction by radical traps is a classic diagnostic test. sioc.ac.cn

Strategic Applications of 2 Formylbenzamide in Chemical Science

Building Blocks for Complex Organic Molecules

2-Formylbenzamide, a bifunctional aromatic compound, serves as a versatile and valuable building block in the field of organic synthesis. Its unique structure, featuring both an aldehyde and an amide functional group in an ortho relationship, allows for a variety of chemical transformations, making it an ideal precursor for the construction of complex molecular architectures. This strategic positioning of reactive sites facilitates intramolecular cyclization reactions, leading to the efficient synthesis of a wide range of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science.

Precursors for Diverse Heterocyclic Scaffolds

The dual reactivity of this compound makes it a key starting material for the synthesis of numerous heterocyclic systems. The aldehyde group can readily react with nucleophiles, while the amide functionality can participate in cyclization cascades, leading to the formation of fused ring systems. This property is extensively exploited in the generation of nitrogen-containing heterocycles.

Benzimidazole (B57391) Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide array of biological activities. This compound serves as an efficient precursor for the synthesis of these derivatives. The typical synthetic route involves the condensation reaction of this compound with o-phenylenediamines. In this reaction, the aldehyde group of this compound reacts with one of the amino groups of the o-phenylenediamine (B120857) to form a Schiff base intermediate, which then undergoes an intramolecular cyclization and subsequent dehydration to yield the benzimidazole ring system. organic-chemistry.orgnih.govrasayanjournal.co.in This method provides a straightforward and atom-economical approach to constructing the benzimidazole scaffold. chemmethod.commdpi.com Research has demonstrated the synthesis of various substituted benzimidazoles by employing appropriately substituted o-phenylenediamines. rsc.org For example, the reaction of this compound with 3-methyl-o-phenylenediamine yields 7-methyl-1H-benzimidazole, while reaction with 4-chloro-o-phenylenediamine and 4-bromo-o-phenylenediamine produces 6-chloro-1H-benzimidazole and 6-bromo-1H-benzimidazole, respectively. rsc.org

Table 1: Synthesis of Benzimidazole Derivatives from this compound

| Reactant (o-phenylenediamine derivative) | Product | Yield (%) | Reference |

|---|---|---|---|

| 3-Methyl-o-phenylenediamine | 7-methyl-1H-benzimidazole | 91 | rsc.org |

| 4-Chloro-o-phenylenediamine | 6-chloro-1H-benzimidazole | 86 | rsc.org |

| 4-Bromo-o-phenylenediamine | 6-bromo-1H-benzimidazole | 92 | rsc.org |

Quinazolinone Derivatives

Quinazolinones are another important class of N-heterocycles with significant applications in medicinal chemistry. This compound is a key precursor in several synthetic strategies for quinazolinone derivatives. researchgate.netorientjchem.orgorganic-chemistry.org One common approach involves the reaction of this compound with an appropriate amine source. The reaction proceeds through an initial condensation to form an imine, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to afford the quinazolinone core. researchgate.net For instance, the reaction of this compound with 2-amino-N-(phenylmethyl)benzamide has been shown to produce 3-benzylquinazolin-4(3H)-one. rsc.org The versatility of this approach allows for the introduction of various substituents onto the quinazolinone scaffold by selecting different amine starting materials.

Other N-Heterocyclic Architectures

Beyond benzimidazoles and quinazolinones, the unique reactivity of this compound enables its use in the synthesis of a broader range of nitrogen-containing heterocyclic architectures. Its ability to act as a bifunctional electrophile allows for its participation in various cyclocondensation reactions. For example, it can be utilized in the synthesis of other fused heterocyclic systems and complex scaffolds containing multiple nitrogen atoms. rsc.orgijprajournal.com The formyl group can be transformed into other functionalities, further expanding its synthetic utility. researchgate.net This adaptability makes this compound a valuable tool for synthetic chemists aiming to construct novel and diverse heterocyclic libraries for various applications.

Frameworks in Medicinal Chemistry Research

The heterocyclic scaffolds derived from this compound are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. rasayanjournal.co.inwindows.net Benzimidazoles, for instance, are known to exhibit a wide range of pharmacological activities. nih.govrasayanjournal.co.inmdpi.com Similarly, quinazolinone derivatives are core structures in many pharmaceutical agents. orientjchem.org The ability to efficiently synthesize diverse libraries of these heterocyclic compounds using this compound as a common precursor allows for extensive structure-activity relationship (SAR) studies. By systematically modifying the substituents on the heterocyclic framework, medicinal chemists can fine-tune the biological properties of the resulting molecules to develop new therapeutic agents. nih.govjournalijar.com For example, derivatives of this compound have been investigated for their potential as anticancer agents. journalijar.com

Advanced Materials Science Contributions

While the primary application of this compound lies in organic synthesis and medicinal chemistry, its derivatives also have emerging roles in advanced materials science. openaccessjournals.comhv.se The functional groups present in this compound and its derivatives can be exploited for the development of novel polymers and functional materials. For example, the aldehyde group can participate in polymerization reactions or be used to tether the molecule to surfaces. rsc.orgresearchgate.net

In one study, a derivative of this compound, N-ethylacrylamide-2-(4-formylbenzamide), was copolymerized to create polymers that could be cross-linked through imine bond formation. rsc.orgrsc.org This demonstrates the potential for using this compound-based monomers to create functional polymeric materials. Furthermore, derivatives like sulfo-N-succinimidyl-4-formylbenzamide are used as heterobifunctional crosslinkers to attach molecules to surfaces, a technique employed in the development of nanoplasmonic sensors and other biosensor platforms. mdpi.comarxiv.orgacs.orgnih.gov These applications highlight the growing importance of this compound as a versatile building block not only for discrete molecules but also for the construction of larger, functional material systems.

Derivatives for Functional Materials Development

The strategic modification of the this compound scaffold has led to the creation of novel derivatives with significant potential in the development of functional materials. The inherent reactivity of the formyl (-CHO) and benzamide (B126) (-CONH2) groups allows for a wide range of chemical transformations, yielding compounds with tailored properties. A key area of exploration is the synthesis of imine (or Schiff base) derivatives through the condensation reaction of the formyl group with various primary amines.

Research has demonstrated the synthesis of imine derivatives by reacting N-(4,6-dimethylpyridin-2-yl)-4-formylbenzamide with aminobenzoic acids. These reactions have been successfully carried out using both conventional heating and microwave irradiation methods. The use of microwave irradiation has been shown to be a more efficient method, resulting in higher yields and significantly shorter reaction times compared to conventional heating. This efficiency is crucial for the scalable production of these functional materials.

The resulting imine derivatives, which incorporate extended conjugated systems, are of interest for their potential electronic and optical properties, making them candidates for various applications in materials science. The versatility of the this compound core structure serves as a valuable platform for generating a library of functional molecules through targeted derivatization.

Table 1: Comparison of Synthesis Methods for Imine Derivatives of this compound

| Derivative | Synthesis Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Imine Derivative 1 | Conventional Heating | Not Specified | 82 |

Data synthesized from research findings on the comparison of conventional and microwave-assisted synthesis. mdpi.com

Applications in Optical Materials and Photonic Systems

Derivatives of this compound, particularly its Schiff base derivatives, are emerging as promising candidates for applications in optical materials. These compounds possess unique photophysical properties, such as fluorescence and nonlinear optical (NLO) activity, which are critical for the development of advanced photonic devices. ekb.eg

Schiff base derivatives of this compound can be designed to have specific optical properties by carefully selecting the amine precursor. The resulting imine linkage extends the π-conjugated system of the molecule, which can lead to interesting photoluminescence and chromogenic behaviors. For instance, studies on Schiff bases derived from similar aromatic aldehydes have shown that these molecules can exhibit significant fluorescence, with emission wavelengths tunable based on solvent polarity and the electronic nature of the substituents. mdpi.com The fluorescence properties of these materials make them suitable for applications in sensors, imaging, and light-emitting diodes (LEDs). ekb.egmdpi.com

Furthermore, the non-centrosymmetric charge distribution in certain this compound derivatives makes them attractive for NLO applications. mdpi.com NLO materials can alter the properties of light, such as its frequency, which is essential for technologies like laser frequency conversion and optical data storage. illinois.eduazooptics.com Research into chalcone (B49325) derivatives, which share structural similarities with some Schiff bases, has demonstrated that molecular engineering can lead to significant first-order hyperpolarizability, a key parameter for second-order NLO effects. rsc.org The investigation of this compound derivatives for NLO applications is an active area of research, with the potential to develop new materials for optical switching and other photonic applications. researchgate.net

Table 2: Selected Optical Properties of Related Schiff Base Derivatives

| Compound Type | Property Investigated | Key Finding | Potential Application |

|---|---|---|---|

| Macrocyclic Schiff Base | Fluorescence Quantum Yield | 0.14 - 0.70, dependent on solvent | Light-Emitting Diodes (LEDs) |

| Macrocyclic Schiff Base | Optical Band Gap (Eg) | 3.29 - 3.45 eV | Semiconductors, Optical Devices |

This table summarizes findings from studies on various Schiff base derivatives, indicating the potential of the broader class of compounds to which this compound derivatives belong. mdpi.comarcjournals.org

Role in Ligand Design and Coordination Chemistry

This compound and its derivatives play a significant role in the field of ligand design and coordination chemistry. The presence of multiple donor atoms—specifically the oxygen of the formyl group, the oxygen of the amide carbonyl group, and the nitrogen of the amide or a derived imine—allows these molecules to act as versatile ligands that can coordinate with a variety of metal ions. arcjournals.orgajgreenchem.com

The most common mode of coordination for derivatives of this compound is as a bidentate or polydentate ligand. libretexts.orgpurdue.edu In Schiff base derivatives, the imine nitrogen and a phenolic oxygen (if present in the amine precursor) or the formyl oxygen can chelate to a metal center, forming a stable ring structure. ajgreenchem.comnih.gov This chelate effect, where a multidentate ligand binds to a single central metal ion, results in complexes with enhanced thermodynamic and kinetic stability compared to those formed with monodentate ligands. libretexts.org

The coordination of these ligands to metal ions such as Cu(II), Ni(II), Co(II), and Zn(II) has been extensively studied. ajgreenchem.comjmchemsci.com The resulting metal complexes often exhibit distinct geometries, such as octahedral or square-pyramidal, depending on the metal ion and the specific structure of the ligand. ajgreenchem.com Spectroscopic techniques like IR, UV-Vis, and NMR, along with single-crystal X-ray diffraction, are used to characterize these complexes and elucidate the coordination mode of the ligand. ajol.info For example, a shift in the stretching frequency of the azomethine (C=N) group in the IR spectrum upon complexation is a key indicator of its coordination to the metal center. arcjournals.org The development of these coordination compounds is of great interest due to their potential applications in catalysis, materials science, and as models for biological systems. bendola.com

Table 3: Coordination Behavior of this compound and Related Derivatives

| Ligand Type | Metal Ion(s) | Coordination Mode | Resulting Complex Geometry |

|---|---|---|---|

| Schiff Base of 2-Aminobenzamide | Ni(II), Cu(II), Co(II) | Tridentate | Not Specified |

| Schiff Base of Salicylaldehyde | Cu(II), Co(II), etc. | Bidentate | Not Specified |

| N2O2 Schiff Base | Cr, Mo, W | Tetradentate | Not Specified |

This table illustrates the versatile coordination chemistry of ligands structurally related to this compound, highlighting their ability to act as multidentate chelating agents with various transition metals. ekb.egnih.govjmchemsci.comuzh.ch

Spectroscopic and Computational Characterization of 2 Formylbenzamide Systems

Advanced Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-formylbenzamide in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the aromatic, amide, and aldehyde protons. For instance, in a study of 4-formylbenzamide (B2918280), the aldehyde proton (CHO) appears as a singlet at a downfield chemical shift of approximately 10.21 ppm. The aromatic protons typically resonate in the range of 7.5 to 8.1 ppm, with their multiplicity and exact shifts depending on the substitution pattern. rsc.orgrsc.org The amide protons (NH₂) often present as a broad signal due to quadrupole broadening and chemical exchange, as seen in the spectrum of benzamide (B126). chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the aldehyde group in 4-formylbenzamide is observed at approximately 191.48 ppm. rsc.org The amide carbonyl carbon resonates at a slightly different chemical shift, around 168.01 ppm. rsc.org Aromatic carbons typically appear in the 128 to 139 ppm region. rsc.org For N-formylbenzamide, the ¹³C NMR spectrum shows signals around 164.9 and 163.5 ppm. rsc.org

Interactive Table: Representative NMR Data for Formylbenzamide Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

| 4-Formylbenzamide | ¹H | 10.21 | s | rsc.org |

| 4-Formylbenzamide | ¹H | 7.68 | d | rsc.org |

| 4-Formylbenzamide | ¹H | 7.53 | d | rsc.org |

| 4-Formylbenzamide | ¹H | 5.89 | b | rsc.org |

| 4-Formylbenzamide | ¹³C | 191.48 | - | rsc.org |

| 4-Formylbenzamide | ¹³C | 168.01 | - | rsc.org |

| 4-Formylbenzamide | ¹³C | 138.67 | - | rsc.org |

| 4-Formylbenzamide | ¹³C | 138.41 | - | rsc.org |

| 4-Formylbenzamide | ¹³C | 129.91 | - | rsc.org |

| 4-Formylbenzamide | ¹³C | 128.01 | - | rsc.org |

| 4-cyano-N-formylbenzamide | ¹H | 9.52 | br | rsc.org |

| 4-cyano-N-formylbenzamide | ¹H | 9.38 | d | rsc.org |

| 4-cyano-N-formylbenzamide | ¹H | 8.06 | dt | rsc.org |

| 4-cyano-N-formylbenzamide | ¹H | 7.86 | dt | rsc.org |

| 4-cyano-N-formylbenzamide | ¹³C | 164.9 | - | rsc.org |

| 4-cyano-N-formylbenzamide | ¹³C | 163.5 | - | rsc.org |

| 4-cyano-N-formylbenzamide | ¹³C | 150.8 | - | rsc.org |

| 4-cyano-N-formylbenzamide | ¹³C | 132.9 | - | rsc.org |

| 4-cyano-N-formylbenzamide | ¹³C | 128.5 | - | rsc.org |

| 4-cyano-N-formylbenzamide | ¹³C | 128.0 | - | rsc.org |

| 4-cyano-N-formylbenzamide | ¹³C | 117.4 | - | rsc.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, key vibrational modes include the C=O stretching of the aldehyde and amide groups, N-H stretching of the amide, and C-H stretching of the aromatic ring.

The carbonyl (C=O) stretching frequencies are particularly informative. Aldehydes typically show a strong absorption band in the region of 1740-1720 cm⁻¹. Amides exhibit a strong C=O stretching band (Amide I band) around 1695-1650 cm⁻¹. The N-H stretching vibrations of primary amides appear as two bands in the 3400-3180 cm⁻¹ region. libretexts.org Aromatic C-H stretching is observed around 3100-3000 cm⁻¹. libretexts.org For 6-chloro-2-formylbenzamide, IR spectroscopy was used to characterize its open-chain tautomer. thieme-connect.com

Interactive Table: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aldehyde | C=O stretch | 2830-2695 | Medium |

| Amide | N-H stretch (primary) | 3350-3310 | Medium |

| Amide | C=O stretch (Amide I) | 1680-1630 | Strong |

| Aromatic | C-H stretch | 3100-3000 | Medium |

| Alkane | C-H stretch | 3000-2840 | Medium |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. wikipedia.org In the mass spectrum of a benzamide derivative, the molecular ion peak (M+) is typically observed. rsc.org

Fragmentation of benzamides often involves the loss of the amino group (•NH₂) to form a stable benzoyl cation. researchgate.net For this compound, characteristic fragmentation would likely involve the loss of the formyl group (•CHO) or the amide group. libretexts.org High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments. rsc.org

Interactive Table: Common Fragments in the Mass Spectrum of Benzamide Derivatives

| Fragment | m/z (mass-to-charge ratio) | Description |

| [M]+ | Varies with compound | Molecular Ion |

| [M-NH₂]+ | M - 16 | Loss of an amino radical |

| [C₆H₅CO]+ | 105 | Benzoyl cation |

| [C₆H₅]+ | 77 | Phenyl cation |

| [M-CHO]+ | M - 29 | Loss of a formyl radical |

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. jocpr.com This method provides detailed information on bond lengths, bond angles, and intermolecular interactions.

A study on N-formylbenzamide reported its crystal structure, revealing a monoclinic crystal system with the space group P 1 21/c 1. nih.gov The unit cell parameters were determined to be a = 11.6456 Å, b = 5.1414 Å, and c = 13.0095 Å, with β = 110.064°. nih.gov Such data is crucial for understanding the solid-state packing and hydrogen bonding networks, which can influence the physical properties of the compound.

Interactive Table: Crystallographic Data for N-Formylbenzamide

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/c 1 | nih.gov |

| a (Å) | 11.6456 | nih.gov |

| b (Å) | 5.1414 | nih.gov |

| c (Å) | 13.0095 | nih.gov |

| α (°) | 90.00 | nih.gov |

| β (°) | 110.064 | nih.gov |

| γ (°) | 90.00 | nih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. wikipedia.org Organic molecules containing chromophores, such as the carbonyl and phenyl groups in this compound, exhibit characteristic absorption bands. msu.edu

The spectrum of a conjugated system like this compound is expected to show π→π* transitions, typically at shorter wavelengths (higher energy), and potentially n→π* transitions from the non-bonding electrons of the oxygen atoms at longer wavelengths (lower energy). masterorganicchemistry.com The position and intensity of these bands can be influenced by the solvent and substitution on the aromatic ring. masterorganicchemistry.com For instance, ketones and aldehydes often show a weak n→π* transition in the 270-300 nm range. masterorganicchemistry.com

Luminescence spectroscopy encompasses fluorescence and phosphorescence, techniques that measure the emission of light from a molecule after it has absorbed photons. wikipedia.org These methods are highly sensitive and can provide insights into the electronic structure and excited-state dynamics of a molecule. iyte.edu.tr

While not as commonly reported for simple benzamides, derivatives of this compound, particularly those incorporated into larger conjugated systems or metal complexes, may exhibit fluorescence. molaid.com The emission spectrum, characterized by the wavelength of maximum emission (λ_em), and the quantum yield are key parameters. For example, studies on related compounds like N-(4-chlorophenyl)-4-formylbenzamide have utilized fluorescence spectroscopy to investigate binding affinities. molaid.com Time-resolved luminescence spectroscopy can further probe the lifetimes of excited states. edinst.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry have emerged as indispensable tools in the detailed characterization of molecular systems, offering insights that complement and guide experimental work. For this compound and its derivatives, these approaches provide a fundamental understanding of their structural, electronic, and reactive properties.

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It has become a standard method for calculating the geometric and electronic properties of molecules due to its favorable balance of accuracy and computational cost. researchgate.netirjweb.com

DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For instance, theoretical calculations on a pyrene-imidazole system containing an amide group, similar to that in this compound, were performed using the Gaussian 09 suite of programs. rsc.org These calculations, employing the B97D functional with a 6-31G** basis set, revealed that an out-of-plane arrangement of the amide group with respect to the adjacent benzene (B151609) ring is energetically more stable, which helps to reduce steric hindrance. rsc.org

A key aspect of understanding a molecule's reactivity and kinetic stability is the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comphyschemres.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter; a smaller gap generally implies higher chemical reactivity. irjweb.comajchem-a.comschrodinger.com DFT calculations can accurately predict these energy levels and the resulting gap. For example, in a study on an iron(III) porphyrin complex, the HOMO-LUMO energy gap was calculated to be 0.9042 eV at the B3LYP/6-311G(d,p) level, indicating its potential for electronic transfer. physchemres.org

Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations that illustrates the charge distribution within a molecule. researchgate.netuni-muenchen.dersc.org The MEP surface provides a visual guide to the electrophilic and nucleophilic sites of a molecule, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. researchgate.netuni-muenchen.de In the aforementioned pyrene-imidazole system, MEP calculations using the B3LYP/6-31G** level of theory showed the largest negative potential energies near the amide and imidazole (B134444) groups, indicating these as likely sites for electrophilic interaction. rsc.org

| Computational Method | Basis Set | Property | Calculated Value | Reference |

| DFT (B97D) | 6-31G | Amide twisting angle (θ) | 18.5° | rsc.org |

| DFT (B3LYP) | 6-31G | MEP (amide N-H) | +101.2 kcal/mol | rsc.org |

| DFT (B3LYP) | 6-31G** | MEP (imidazole N-H) | +121.0 kcal/mol | rsc.org |

| DFT (B3LYP) | 6-311G(d,p) | HOMO-LUMO Gap | 0.9042 eV | physchemres.org |

In Silico Design, Virtual Screening, and Property Prediction

In silico methods, which encompass computer-aided molecular design, virtual screening, and property prediction, are pivotal in modern drug discovery and materials science. These techniques allow for the rapid evaluation of large libraries of virtual compounds, prioritizing those with the most promising profiles for synthesis and experimental testing. mdpi.commdpi.com

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. ijbiotech.comnih.gov This process can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the structures of known active compounds to find others with similar properties. diva-portal.org For example, a virtual screening of benzimidazole (B57391) derivatives was performed to identify potential inhibitors of triosephosphate isomerase from Leishmania mexicana, leading to the identification of a compound with significant leishmanicidal activity (IC50 = 4.04 µM). diva-portal.org Similarly, virtual screening of acridone (B373769) derivatives against human topoisomerase IIα identified several compounds with good binding affinities, suggesting their potential as catalytic inhibitors. researchgate.net

A critical component of the in silico design process is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. irjweb.comajchem-a.complos.orgtjnpr.orgnih.govsciensage.info Predicting these pharmacokinetic and toxicity profiles early in the discovery pipeline helps to reduce the likelihood of late-stage failures. researchgate.netiapchem.org Various computational models, often employing machine learning and quantitative structure-activity relationship (QSAR) approaches, are used to predict properties such as oral bioavailability, solubility, and potential toxicity. irjweb.complos.org For instance, in silico ADMET prediction studies on thiazole (B1198619) Schiff base derivatives validated their potential for oral bioavailability. plos.org

| Compound Class | Target/Property | In Silico Method | Key Finding | Reference |

| Benzimidazole derivatives | Leishmania mexicana triosephosphate isomerase | Ligand-based virtual screening, Molecular docking | Identification of compound E2 with IC50 = 4.04 µM | diva-portal.org |

| Acridone derivatives | Human topoisomerase IIα | Virtual screening, Molecular docking | Identification of derivatives with binding affinities from -8.5 to -7.9 kcal/mol | researchgate.net |

| Thiazole Schiff base derivatives | Oral bioavailability | ADMET prediction | Synthesized compounds validated for oral bioavailability | plos.org |

| Benzothiophene derivatives | Estrogen-related receptor-gamma (ERRγ) | Molecular docking, ADME study | Identification of compounds with high binding energy | ajms.iq |

Molecular Dynamics and Reaction Simulation

Reaction simulations, often employing hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are used to study the mechanisms of chemical reactions. nih.govmpg.dewustl.educsic.esresearchgate.net In a QM/MM simulation, the chemically active region of the system (e.g., the reacting atoms of this compound and a catalytic partner) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules) is described by a more computationally efficient MM force field. mpg.dewustl.educsic.es This approach allows for the modeling of bond-breaking and bond-forming processes in a complex environment. A study on the neutral hydrolysis of formamide (B127407), a reaction analogous to the potential hydrolysis of this compound, utilized ab initio calculations and simulations to elucidate the reaction mechanism. researchgate.net The study predicted a two-step mechanism involving the formation of a diol intermediate, with a calculated pseudo-first-order kinetic constant in excellent agreement with experimental data. researchgate.net Such simulations can provide detailed mechanistic insights, including the structures of transition states and intermediates, and the associated energy barriers, which are often difficult to determine experimentally. diva-portal.org

| System | Simulation Type | Key Parameter/Analysis | Finding | Reference |

| Thiazole Schiff base derivatives in complex with receptor | Molecular Dynamics | RMSD, RMSF | Ligands remained stable in the binding site | plos.org |

| Formamide in water | Ab initio calculation and simulation | Reaction mechanism, Kinetic constant | Two-step hydrolysis mechanism with a calculated rate constant of 3.9x10⁻¹⁰ s⁻¹ | researchgate.net |

| Soluble vs. membrane-bound cytokine receptors | Molecular Dynamics (conventional and accelerated) | Conformational dynamics, Markov State Model | Ectodomain of the membrane-bound receptor undergoes slower conformational relaxation | nih.gov |

| p-Nitrophenyl butyrate (B1204436) hydrolysis by lipase | QM/MM | Potential energy surface, Activation free energy | The rate-limiting step is the formation of the tetrahedral intermediate during deacylation | diva-portal.org |

Future Prospects and Emerging Avenues in 2 Formylbenzamide Research

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on sustainability is steering research towards the development of environmentally benign methods for synthesizing 2-formylbenzamide and its analogues. alfa-chemistry.com Future innovations are expected to concentrate on several key areas:

Biocatalysis and Enzymatic Reactions: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, significantly reducing hazardous by-products and energy consumption. alfa-chemistry.com Future research will likely focus on identifying or engineering enzymes capable of efficiently catalyzing the formylation and amidation reactions leading to this compound.

Renewable Feedstocks and Solvents: A major goal is to move away from fossil fuel-based starting materials. ijsrst.com Research into sourcing precursors for the benzamide (B126) scaffold from renewable biomass is a promising avenue. ijsrst.com Additionally, the replacement of traditional volatile organic solvents with greener alternatives like ionic liquids or water-based systems is a critical area of development. alfa-chemistry.comijsrst.com The use of water extracts from agro-waste, such as pomelo peel ash, has already shown promise for nitrile hydrolysis to amides, presenting a practical and eco-friendly reaction medium. mdpi.comresearchgate.net

Energy-Efficient Synthesis: Microwave-assisted synthesis has demonstrated the potential to significantly reduce reaction times and improve yields compared to conventional heating methods. analis.com.my Further exploration of microwave irradiation and other energy-efficient techniques like sonication will be crucial for developing more sustainable synthetic protocols. analis.com.my

Catalyst Development: The design of highly efficient and recyclable catalysts is central to green chemistry. preprints.org This includes the development of heterogeneous catalysts, such as those based on layered double hydroxides or nanoparticles, which can be easily separated from the reaction mixture and reused. preprints.org

Unexplored Reactivity Patterns and Catalytic Transformations

While significant progress has been made in understanding the reactivity of this compound, there remain numerous unexplored avenues for catalytic transformations.

Asymmetric Catalysis: The development of enantioselective methods for reactions involving this compound is a major frontier. The synthesis of atropisomers, molecules with axial chirality, is a notable example. acs.org Condensation of atropisomeric 2-formylbenzamides with chiral diamines or amino alcohols can lead to single atropisomers through a dynamic resolution process. acs.org This opens the door to creating novel chiral ligands and catalysts.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for activating otherwise inert chemical bonds under mild conditions. nih.govrsc.org The application of this technology to this compound could unlock novel cross-coupling reactions and C-H functionalizations, expanding its synthetic utility. nih.govrsc.org For instance, benzaldehyde (B42025) has been shown to mediate photoredox reactions, and exploring analogous reactivity with this compound could be a fruitful area of research. nih.govrsc.org

Novel Condensation Reactions: The dual functionality of this compound makes it an ideal substrate for multicomponent reactions and the synthesis of complex heterocyclic scaffolds. Research into novel condensation partners and catalytic systems will continue to be a vibrant area of investigation. For example, its reaction with compounds like glyoxal (B1671930) can lead to a variety of products depending on the reaction conditions. nih.govmdpi.comresearchgate.net

Development of Next-Generation Functional Materials

The unique structural and electronic properties of this compound make it a valuable building block for the creation of advanced functional materials.

Organic Electronics: The incorporation of this compound derivatives into conjugated polymers and small molecules could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The interplay of the electron-withdrawing formyl group and the amide functionality can be tuned to control the electronic properties of these materials.

Nonlinear Optical (NLO) Materials: Compounds with large π-conjugated systems and heavy metal ions, such as platinum acetylides, have shown promise for optical power limiting (OPL) applications. diva-portal.org The alkynyl functionality provides a straightforward way to connect chromophores to a metal ion. diva-portal.org Synthesizing derivatives of this compound that can be incorporated into such organometallic complexes is a promising strategy for developing new NLO materials. diva-portal.org

Porous Organic Frameworks (POFs) and Metal-Organic Frameworks (MOFs): The rigid structure and functional groups of this compound make it an excellent candidate for designing ligands for POFs and MOFs. These materials have potential applications in gas storage, separation, and catalysis. The aldehyde and amide groups can serve as coordination sites for metal ions or as reactive handles for post-synthetic modification.

Integrated Computational and Experimental Approaches

The synergy between computational chemistry and experimental studies is becoming increasingly vital for accelerating research and development.

Density Functional Theory (DFT) Studies: DFT calculations are a powerful tool for elucidating reaction mechanisms, predicting molecular properties, and guiding experimental design. lnu.edu.cnnih.govjmchemsci.com In the context of this compound, DFT can be used to:

Model transition states to understand reaction barriers and selectivity. lnu.edu.cn

Predict spectroscopic properties (e.g., NMR, IR) to aid in structural characterization. nih.gov

Calculate electronic properties like frontier molecular orbital energies (HOMO-LUMO) to predict reactivity and potential applications in materials science. nih.gov

In Silico Screening and Molecular Docking: For applications in medicinal chemistry and materials science, computational screening of virtual libraries of this compound derivatives can rapidly identify promising candidates. nih.govmdpi.com Molecular docking studies can predict the binding modes of these compounds with biological targets or their packing in the solid state. jmchemsci.comnih.govmdpi.comajchem-a.com This approach significantly reduces the time and cost associated with experimental screening.

QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties. nih.govmdpi.com Pharmacophore models can identify the key structural features required for a desired interaction, guiding the design of new and more potent compounds. nih.govmdpi.com

Q & A

Q. How can researchers ensure ethical compliance in studies involving this compound derivatives?

- Methodological Answer : Obtain institutional review board (IRB) approval for biological assays involving human cell lines. Clearly state funding sources and conflicts of interest in publications. Follow FAIR data principles for open access to raw datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.